molecular formula C12H17NO B1519436 N-(1-cyclopropylethyl)-4-methoxyaniline CAS No. 1020962-38-2

N-(1-cyclopropylethyl)-4-methoxyaniline

Cat. No.: B1519436
CAS No.: 1020962-38-2
M. Wt: 191.27 g/mol
InChI Key: RUKUPEYUUFJAQX-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-4-methoxyaniline is a secondary amine characterized by a cyclopropylethyl group attached to the nitrogen atom of a 4-methoxyaniline moiety. This compound is synthesized via reductive amination of 1-cyclopropylethanone with p-anisidine, achieving a 90% yield and 93% enantiomeric excess (ee) under optimized catalytic conditions . The compound is commercially available as a building block for organic synthesis, with pricing tiers ranging from €423 for 250 mg to €1,518 for 2500 mg . Derivatives such as 3-Chloro-N-(1-cyclopropylethyl)-4-methoxyaniline have been discontinued due to unspecified stability or reactivity concerns .

Properties

IUPAC Name

N-(1-cyclopropylethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKUPEYUUFJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020962-38-2
Record name N-(1-cyclopropylethyl)-4-methoxyaniline
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Scientific Research Applications

Pharmacological Applications

N-(1-cyclopropylethyl)-4-methoxyaniline has been studied for its potential as a pharmacological agent. The compound exhibits properties that may be beneficial in treating various diseases:

  • Anticancer Activity : Research indicates that derivatives of this compound can act as effective anticancer agents. For instance, compounds with similar structures have shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives exhibit potent inhibition against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Effects : There is emerging evidence that this compound and its analogs may function as neuroprotective agents. They are being investigated for their potential to chelate metal ions, which could mitigate oxidative stress in neurodegenerative diseases .

Agrochemical Applications

The compound is also being explored for its utility in agrochemicals, particularly as a pesticide:

  • Insecticidal Properties : this compound has shown efficacy against various invertebrate pests, making it a candidate for developing new insecticides. Its mechanism of action involves disrupting the normal physiological processes of pests, thereby controlling infestations effectively .
  • Herbicidal Activity : Some studies suggest that the compound can inhibit weed growth, indicating potential as a herbicide. This application could be particularly valuable in sustainable agricultural practices where the reduction of chemical inputs is desired .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its applications:

  • Synthetic Methods : The compound can be synthesized through various methods, including multi-component reactions (MCRs), which allow for efficient formation of complex structures with high atom economy. These methods are advantageous in producing derivatives with enhanced biological activities .
  • Structure-Activity Relationship : Studies have indicated that modifications to the aniline structure can significantly influence the biological activity of the compound. For example, substituents on the aromatic ring or variations in the cyclopropyl group can enhance potency against specific targets or improve selectivity .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across different applications:

StudyApplicationFindings
AnticancerShowed significant cytotoxicity against multiple cancer cell lines.
AntimicrobialEffective against E. coli and K. pneumoniae, with MIC values comparable to standard treatments.
AgrochemicalDemonstrated insecticidal activity against common agricultural pests.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-4-methoxyaniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylethyl vs.
  • Synthetic Efficiency : The reductive amination method for N-(1-cyclopropylethyl)-4-methoxyaniline achieves higher yields (90%) compared to C-N coupling reactions of 4-methoxyaniline derivatives (e.g., 45–78% yields for 4-chloropyridine derivatives) .

Antifungal Activity

TRI and PYR exhibit antifungal activity against C. albicans (MIC₅₀: 8–16 µg/mL), attributed to their para-substituted aromatic moieties and free -NH- linkages, which may disrupt fungal membrane integrity .

Neuroprotective Activity

BL-M, a 4-methoxyaniline derivative with a benzochromene substituent, shows neuroprotective effects in rat cortical neurons by inhibiting glutamate-induced excitotoxicity. Its EC₅₀ for neuroprotection is 10 µM, comparable to memantine (a clinically used NMDA receptor antagonist) . The absence of a cyclopropylethyl group in BL-M highlights the importance of bulky aromatic substituents for targeting neuronal signaling pathways.

Physicochemical and Commercial Comparisons

Property This compound 3-Chloro-N-(1-cyclopropylethyl)-4-methoxyaniline (E)-N-(Chroman-4-ylidene)-4-methoxyaniline
Molecular Weight 209.3 g/mol 243.7 g/mol 253.3 g/mol
Solubility Moderate in polar solvents Low (discontinued due to stability issues) Low (Schiff base instability)
Commercial Availability Available (CymitQuimica) Discontinued Not commercially available
Price (250 mg) €423 N/A N/A

Key Observations :

  • The chloro derivative’s discontinuation suggests that halogenation at the aromatic ring may compromise stability, unlike the parent compound’s methoxy group .
  • Schiff base derivatives (e.g., chroman-imine) are less stable under physiological conditions compared to secondary amines like this compound .

Biological Activity

N-(1-cyclopropylethyl)-4-methoxyaniline, a compound with the chemical formula C12H17NOC_{12}H_{17}NO, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions, including direct reductive amination techniques. The compound exhibits a cyclopropyl group attached to an ethyl chain, which influences its biological activity. The synthesis process typically yields high purity and enantiomeric excess, making it suitable for further biological evaluation .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. In vitro assays demonstrated that this compound can reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of bacterial strains. Research indicates that this compound has effective inhibitory action against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific protein methyltransferases, particularly SMYD2. This inhibition is relevant in the context of cancer therapy as SMYD2 plays a role in tumorigenesis through the regulation of gene expression via lysine methylation. The compound's binding affinity and selectivity towards SMYD2 have been characterized, revealing promising potential for targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group and the cyclopropyl moiety significantly enhances its lipophilicity and binding interactions with biological targets. Studies suggest that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential.
  • Animal Models : In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The compound was well-tolerated, indicating a favorable safety profile for further development.
  • Mechanistic Insights : Mechanistic studies using biochemical assays revealed that the compound inhibits SMYD2-mediated methylation of histones, leading to altered gene expression patterns associated with tumor growth inhibition .

Chemical Reactions Analysis

Multicomponent Reactions

N-(1-cyclopropylethyl)-4-methoxyaniline participates in InCl₃-catalyzed one-pot reactions to synthesize pyrano[2,3-c]pyrazole derivatives. Optimized conditions include:

Component Role Conditions
InCl₃Catalyst (20 mol%)50% EtOH, 40°C
UltrasoundActivation method20 min irradiation
Yield Range80–95%

The reaction proceeds through:

  • Condensation of β-ketoester and malononitrile to form an intermediate.

  • Nucleophilic attack by the amine on the activated intermediate.

  • Cyclization and tautomerization to yield the final heterocycle .

Nucleophilic Substitution Reactions

While the parent compound lacks direct electrophilic sites, derivatives like 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline undergo nucleophilic aromatic substitution (NAS) at the chloro position. For example:

Reaction Conditions Product
NAS with aminesDMF, 80°C, K₂CO₃3-Amino-substituted derivative
NAS with alkoxidesEtOH, refluxMethoxy/ethoxy derivatives

The chloro group’s activation by the electron-withdrawing methoxy group facilitates substitution, making derivatives valuable in medicinal chemistry.

Catalytic Hydrogenolysis

The cyclopropylethyl group undergoes hydrogenolysis under catalytic hydrogenation conditions:

Catalyst Solvent Conditions Outcome
Pd/C (10 wt%)MeOH1 atm H₂, 25°CCleavage to ethylamine

This reaction is critical for deprotection strategies in multistep syntheses .

Key Structural Insights

  • The methoxy group enhances electron density on the aromatic ring, directing electrophilic substitution to the para position.

  • The cyclopropylethyl chain introduces steric hindrance, influencing reaction kinetics and regioselectivity .

Experimental data and reaction mechanisms highlight this compound’s versatility in synthetic organic chemistry, particularly in catalysis and heterocycle formation.

Preparation Methods

General Synthetic Approaches

The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline generally involves two key stages:

  • Formation of the cyclopropyl-containing ethylamine moiety.
  • Attachment or substitution onto the 4-methoxyaniline aromatic ring.

Common synthetic strategies include reductive amination and nucleophilic substitution reactions, often starting from nitrobenzene derivatives or related precursors.

Hydrogenation and Transposition Method Starting from Nitrobenzene Derivatives

One industrially relevant and efficient method involves the hydrogenation and transposition of nitrobenzene compounds, particularly para-substituted nitrobenzenes, to yield p-methoxyaniline derivatives. This approach is notable for its simplicity, cost-effectiveness, and suitability for scale-up.

Key Features:

  • Starting Material: Nitrobenzene derivatives (e.g., para-methoxynitrobenzene).
  • Solvent: Methanol, typically 3–20 times the weight of nitrobenzene.
  • Additives: Water or lower fatty acids (1–10% by weight) to improve solubility and reaction efficiency.
  • Catalyst: Noble metal catalysts such as palladium, platinum, or rhodium supported on activated carbon (0.5–10% metal content; 0.1–5% catalyst loading relative to nitrobenzene).
  • Acid: Sulfuric acid used as a hydrogenation passivator in molar ratios of 0.5–3 relative to nitrobenzene.
  • Reaction Conditions: Hydrogenation at 20–80 °C under normal or slight pressure (preferably below 1 atm to suppress over-hydrogenation).
  • Post-Reaction Processing: Recovery of methanol, neutralization of sulfuric acid with alkali (NaOH or KOH), phase separation, organic solvent extraction, washing, and vacuum distillation to isolate the product.

Advantages:

  • One-step synthesis from readily available nitrobenzene compounds.
  • High yields (typically above 70% for p-methoxyaniline derivatives).
  • Low-cost raw materials and simple operation.
  • Industrial scalability and alignment with green chemistry principles.

Example Data from Industrial Embodiments:

Embodiment Nitrobenzene Derivative Catalyst (wt%) Temp (°C) Hydrogen Pressure (atm) Yield of p-Methoxyaniline (%)
1 p-Methoxynitrobenzene 5% Pt/C (2 g) 60 0.1 70.2
2 Ortho Nitro Toluene 5% Pt/C (2 g) 60 0.1 69.5

This method is detailed in a Chinese patent (CN102675133A), describing the process and conditions for synthesizing p-methoxyaniline compounds via hydrogenation and transposition with high efficiency and industrial applicability.

Reductive Amination and Nucleophilic Substitution Routes

While detailed stepwise procedures for this compound are less documented, general synthetic routes involve:

  • Preparation of the cyclopropyl-substituted ethylamine intermediate.
  • Reductive amination of 4-methoxybenzaldehyde or related aldehydes with cyclopropyl-containing amines.
  • Alternatively, nucleophilic substitution on activated aromatic rings with cyclopropylethylamine derivatives.

These methods require careful control of reaction conditions to achieve high selectivity and yield.

Reaction Optimization and Analytical Characterization

In related synthetic studies, including multi-component reactions involving substituted anilines, optimization parameters such as catalyst type, solvent, temperature, and time significantly influence yield and purity.

For example, ultrasonic irradiation has been shown to enhance reaction rates and yields in analogous syntheses by promoting better mixing and activation.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely employed to confirm the structure and purity of synthesized compounds.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Notes
Hydrogenation and Transposition Nitrobenzene derivatives, MeOH, H2, Pt/C catalyst, H2SO4 20–80 °C, ~0.1 atm H2, 3–20x MeOH ~70 One-step, industrially scalable, cost-effective
Reductive Amination 4-Methoxybenzaldehyde, cyclopropylethylamine, reducing agent Variable, often mild conditions Variable Multi-step, requires intermediate preparation
Nucleophilic Substitution Activated aromatic compounds, cyclopropylethylamine Controlled temperature, solvent Variable Less documented, requires optimization

Research Findings and Practical Considerations

  • The hydrogenation-transposition method is favored for industrial production due to its simplicity and high yield.
  • Catalyst choice and loading critically affect reaction efficiency and selectivity.
  • Solvent and acid concentrations influence solubility and reaction kinetics.
  • Post-reaction neutralization and purification steps are essential for isolating high-purity product.
  • Ultrasonic irradiation and other green chemistry techniques can improve reaction times and yields in related syntheses.

Q & A

Q. Advanced Structural Analysis

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve the cyclopropane ring geometry and confirm substituent positions . For chiral centers (if present), employ Flack parameter analysis to determine absolute configuration .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., cyclopropylmethyl-aniline derivatives) to assign methoxy and cyclopropylethyl group resonances. For example, methoxy protons typically appear at δ 3.7–3.8 ppm, while cyclopropane protons resonate at δ 0.5–1.5 ppm .
  • HRMS : Validate molecular formula (C₁₂H₁₇NO) with high-resolution mass spectrometry, ensuring isotopic pattern matching .

What strategies are recommended for analyzing biological activity, and how does structural modification impact target interactions?

Q. Biological Activity & SAR

  • In Silico Screening : Use molecular docking to predict interactions with targets like G-protein-coupled receptors or enzymes (e.g., kinases), leveraging the methoxyaniline group’s hydrogen-bonding potential .
  • In Vitro Assays : Test antimicrobial or anticancer activity in cell lines (e.g., HepG2 or MCF-7), comparing with structurally similar compounds (e.g., benzimidazole-aniline hybrids ). Adjust the cyclopropylethyl chain length to modulate lipophilicity and membrane permeability .
  • Metabolic Stability : Assess cytochrome P450 interactions via microsomal assays to identify susceptibility to oxidation at the cyclopropane or methoxy groups .

How should researchers address contradictions in experimental data, such as variable reaction yields or unexpected biological results?

Q. Data Contradiction Resolution

  • Yield Discrepancies : Cross-validate synthetic protocols by varying bases (e.g., NaH vs. K₂CO₃) or solvents (DMF vs. THF). For example, NaH may improve alkylation efficiency but risk side reactions with moisture-sensitive cyclopropane groups .
  • Biological Outliers : Re-evaluate purity (HPLC ≥98%) and confirm stereochemistry if chiral impurities exist. Compare with literature on N-substituted anilines, such as N-cyclopropylmethyl-4-fluoro-2-methylaniline, to contextualize activity trends .
  • Spectroscopic Anomalies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded regions like δ 1.0–2.0 ppm (cyclopropane and ethyl groups) .

What are the best practices for optimizing reaction scalability while maintaining stereochemical integrity?

Q. Advanced Process Chemistry

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps in reductive amination to minimize racemization .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor for byproducts like N,N-dialkylated species via TLC .
  • Scale-Up Considerations : Optimize exothermic reactions (e.g., alkylation) using controlled addition rates and cooling to prevent cyclopropane ring opening .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Q. Computational Design

  • QSAR Modeling : Correlate substituent effects (e.g., cyclopropane size, methoxy position) with logP and IC₅₀ values to predict bioavailability .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., introducing fluorine at the 3-position to improve metabolic stability, as seen in ) .

What analytical techniques are critical for detecting degradation products or impurities in stability studies?

Q. Stability & Impurity Profiling

  • HPLC-MS : Monitor accelerated stability samples (40°C/75% RH) to detect hydrolysis of the methoxy group or cyclopropane ring oxidation .
  • GC-MS : Identify volatile byproducts (e.g., cyclopropanol derivatives) formed under acidic or thermal stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclopropylethyl)-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopropylethyl)-4-methoxyaniline

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